

URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

URB-597, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, **URB-597** elevates its endogenous levels, thereby enhancing cannabinoid signaling. This mechanism has positioned **URB-597** as a valuable research tool and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain. This document provides a comprehensive technical overview of **URB-597**, including its alternative names, chemical properties, mechanism of action, and detailed experimental protocols for its study.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide. Inhibition of FAAH presents a compelling therapeutic strategy by augmenting the natural signaling of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists.

URB-597 has emerged as a benchmark FAAH inhibitor due to its high potency and selectivity. [1][2][3] Its alternative designations include KDS-4103, EX-597, and ORG-231295.[4] This



whitepaper will delve into the technical details of **URB-597**, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Properties and Alternative Names

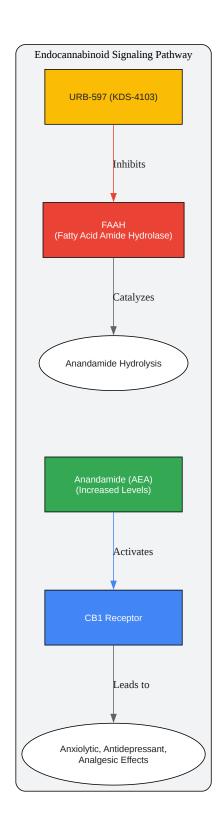
URB-597 is chemically identified as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate.[4] A summary of its chemical properties and alternative names is presented in the table below.

Property	Value	
IUPAC Name	[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate	
Alternative Names	KDS-4103, EX-597, ORG-231295	
CAS Number	546141-08-6	
Molecular Formula	C20H22N2O3	
Molecular Weight	338.407 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	

Mechanism of Action

URB-597 acts as an irreversible inhibitor of FAAH.[4] This inhibition leads to an accumulation of anandamide in the central nervous system and peripheral tissues.[4] The elevated anandamide levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.





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Figure 1: Mechanism of action of URB-597 in the endocannabinoid signaling pathway.



Quantitative Data

The inhibitory potency of **URB-597** against FAAH has been quantified in various in vitro and in vivo studies.

Parameter	Species/Tissue	Value
IC50	Rat Brain Membranes	5 nM
IC50	Human Liver Microsomes	3 nM
ID50	Rat Brain (intraperitoneal)	0.15 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments involving URB-597.

In Vitro FAAH Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **URB-597** on FAAH in rat brain homogenates.

Materials:

- Rat brain tissue
- URB-597
- [3H]-Anandamide (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation fluid
- Scintillation counter

Procedure:

Prepare rat brain homogenates in ice-cold assay buffer.

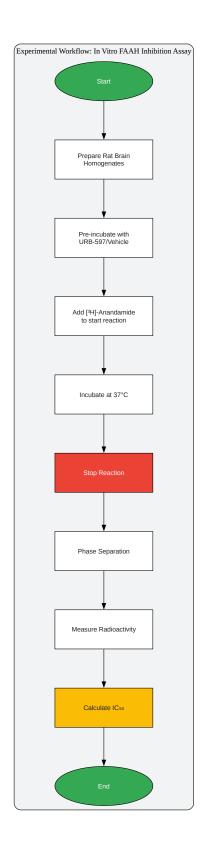




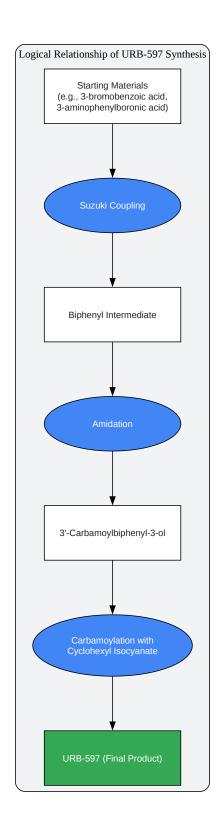


- Pre-incubate the brain homogenates with varying concentrations of **URB-597** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding [3H]-anandamide to the mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
- Separate the aqueous and organic phases by centrifugation. The hydrolyzed product ([³H]-ethanolamine) will be in the aqueous phase, while the unhydrolyzed [³H]-anandamide will remain in the organic phase.
- Measure the radioactivity in the aqueous phase using a scintillation counter.
- Calculate the percentage of FAAH inhibition for each concentration of URB-597 and determine the IC₅₀ value.









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